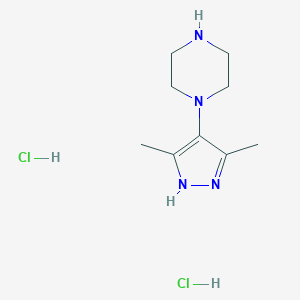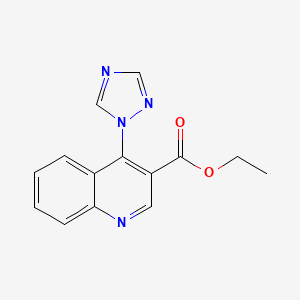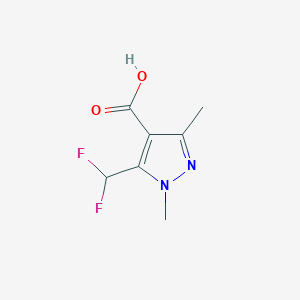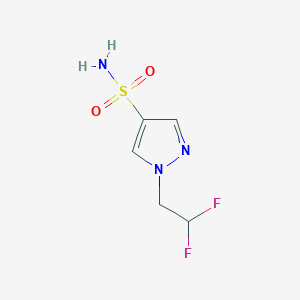
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A key area of research involves the synthesis and biological evaluation of derivatives of this compound. For instance, a study by Penning et al. (1997) focused on sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. This research is significant for understanding the compound's potential in developing selective inhibitors for COX-2, which is crucial in treating conditions like arthritis.
Enzyme Inhibition
Another important application is in enzyme inhibition. For example, Ozmen Ozgun et al. (2019) synthesized compounds including pyrazoline and sulfonamide pharmacophores, which showed potency against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme. These findings are valuable for the development of inhibitors for these enzymes, potentially applicable in treating glaucoma, epilepsy, and other conditions.
Medicinal Chemistry Applications
The compound's derivatives are also explored for their potential in medicinal chemistry. For instance, Tucker et al. (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This study demonstrates the utility of these compounds in synthesizing diverse medicinal chemistry molecules.
Antiproliferative Activities
Research has also been conducted on the antiproliferative activities of pyrazole-sulfonamide derivatives. A study by Mert et al. (2014) found that these derivatives displayed cell selective effects against tumor cells. This suggests potential applications in cancer research, particularly in identifying new treatments or drugs.
Patent Review and Chemical Synthesis
Further, the compound's relevance is highlighted in patent reviews and studies focused on chemical synthesis. Gulcin and Taslimi (2018) reviewed the main classes of sulfonamide inhibitors, including derivatives of pyrazole, indicating their importance in ongoing pharmaceutical research.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with synaptic vesicle protein 2 (sv2) proteins and the gaba a receptor benzodiazepine site . These targets play a crucial role in regulating neuronal activity and maintaining the balance of excitatory and inhibitory signals in the brain.
Mode of Action
For instance, it may bind to SV2 proteins and the GABA A receptor benzodiazepine site, allowing for pre- and postsynaptic activity . This interaction could potentially alter the balance of excitatory and inhibitory signals in the brain, leading to changes in neuronal activity.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2S/c6-5(7)3-10-2-4(1-9-10)13(8,11)12/h1-2,5H,3H2,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLXROZSDAZMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



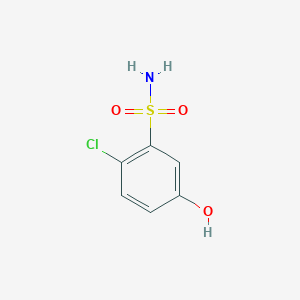


![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)

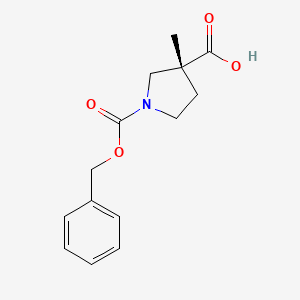
![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)

